8-Fluoro-3,4-dihydroisoquinoline
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Overview
Description
8-Fluoro-3,4-dihydroisoquinoline is a fluorinated derivative of dihydroisoquinoline, a class of compounds known for their significant biological activity. Isoquinolines and their derivatives are found in many natural products and synthetic compounds, exhibiting a wide range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,4-dihydroisoquinoline typically involves a directed ortho-lithiation reaction. This method allows for the selective introduction of a fluorine atom at the 8-position of the isoquinoline ring. The process involves the following steps :
Lithiation: The starting material is treated with butyllithium (BuLi) in tetrahydrofuran (THF) at -78°C.
Fluorination: The lithiated intermediate is then reacted with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.
Cyclization: The resulting intermediate undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives.
Alkylation: Alkylation reactions introduce alkyl groups at specific positions on the isoquinoline ring.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, leading to the formation of amino derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Alkylation: Alkyl halides and strong bases like potassium tert-butoxide (KOtBu) are used.
Nucleophilic Aromatic Substitution: Amines such as morpholine, pyrrolidine, and piperidine are used under heating conditions.
Major Products:
Reduction: Tetrahydroisoquinoline derivatives.
Alkylation: Alkyl-substituted isoquinolines.
Nucleophilic Aromatic Substitution: Amino-substituted isoquinolines.
Scientific Research Applications
8-Fluoro-3,4-dihydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-fluoro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for receptors in the central nervous system. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing its electronic and steric properties .
Comparison with Similar Compounds
8-Fluoroisoquinoline: Similar in structure but lacks the dihydro component.
3,4-Dihydroisoquinoline: Lacks the fluorine atom, resulting in different chemical properties.
1,2,3,4-Tetrahydroisoquinoline: Fully saturated version with different biological activity.
Uniqueness: 8-Fluoro-3,4-dihydroisoquinoline is unique due to the presence of the fluorine atom at the 8-position, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C9H8FN |
---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
8-fluoro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2 |
InChI Key |
HDLWOQYZFUGLFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C=CC=C2F |
Origin of Product |
United States |
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